molecular formula C21H20FN3O2S B2562037 2-(benzylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 920364-76-7

2-(benzylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No.: B2562037
CAS No.: 920364-76-7
M. Wt: 397.47
InChI Key: GWGHERGCUHGBOT-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylthio group, a fluorophenyl-substituted pyridazine ring, and an acetamide moiety, making it a molecule of significant structural and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring:

    Thioether Formation: The benzylthio group is introduced by reacting benzyl chloride with a thiol precursor under basic conditions, forming the thioether linkage.

    Acetamide Formation: The final step involves the coupling of the pyridazine derivative with an acetamide precursor, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The nitro group on the pyridazine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of the nitro group.

    Halogenated Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the pyridazine ring, which is known for its bioactivity, suggests that this compound could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to modulate biological pathways involved in diseases. Its structural features make it a promising candidate for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its diverse functional groups allow for the design of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyridazine ring can bind to active sites of enzymes, inhibiting their activity, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The benzylthio group may also contribute to the compound’s overall bioactivity by facilitating interactions with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-(benzylthio)-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)acetamide: Contains a methylphenyl group instead of a fluorophenyl group.

    2-(benzylthio)-N-(2-((6-(4-nitrophenyl)pyridazin-3-yl)oxy)ethyl)acetamide: Features a nitrophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 2-(benzylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The fluorophenyl group enhances its binding affinity and stability, while the pyridazine ring provides bioactivity. The benzylthio group adds further versatility, making this compound a valuable tool in various fields of research.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-18-8-6-17(7-9-18)19-10-11-21(25-24-19)27-13-12-23-20(26)15-28-14-16-4-2-1-3-5-16/h1-11H,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGHERGCUHGBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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